Technical Documentation Center

Chondrocurine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Chondrocurine
  • CAS: 477-58-7

Core Science & Biosynthesis

Foundational

From Arrow Poison to Anesthesia: A Technical History of Chondrocurine and the Structural Re-evaluation of Curare Alkaloids

For decades, the arrow poisons of South American indigenous peoples, collectively known as curare, held a certain mystique in the scientific community. The quest to understand their paralyzing effects led to the discover...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the arrow poisons of South American indigenous peoples, collectively known as curare, held a certain mystique in the scientific community. The quest to understand their paralyzing effects led to the discovery of a family of potent alkaloids, fundamentally changing the face of surgery and pharmacology. This guide delves into the history and discovery of a key, yet often overshadowed, member of this family: chondrocurine. We will explore its intertwined history with the more famous d-tubocurarine, the pivotal scientific detective work that corrected a long-standing structural error, and the experimental methodologies that brought these molecules to light.

The Dawn of Curare Research: A Race for the Active Principle

The journey into the chemical world of curare was a slow and arduous one, spanning centuries of exploration and scientific inquiry. By the early 20th century, it was understood that the potent paralyzing effects of "tube curare," traditionally stored in bamboo tubes, were due to alkaloids found in the bark of the South American vine Chondrodendron tomentosum.[1] The primary goal for chemists was to isolate and identify the pure, crystalline compound responsible for this potent physiological action.

In 1935, Harold King made a significant breakthrough by isolating a crystalline alkaloid from a museum sample of curare, which he named d-tubocurarine.[2] However, the botanical origin of this museum sample was not definitively known. The crucial link to Chondrodendron tomentosum was unequivocally established in 1943 by Oscar Wintersteiner and James Dutcher.[2][3] In their seminal paper published in Science, they reported the isolation of crystalline d-tubocurarine from authenticated samples of the plant.[3]

Intriguingly, their work did not stop there. From the same extract, they also isolated two new tertiary alkaloids.[3] While not the primary focus at the time, this discovery was the first recorded isolation of the compound that would later be identified as chondrocurine. Wintersteiner and Dutcher noted that these tertiary bases could be converted into physiologically active quaternary ammonium compounds, hinting at their potential biological significance.[3]

A Case of Mistaken Identity: The Great Structural Revision of 1970

For nearly three decades, the scientific consensus, based on the pioneering work of King, held that d-tubocurarine was a di-quaternary molecule, meaning it possessed two positively charged quaternary nitrogen atoms. This structural understanding informed all subsequent pharmacological and physiological studies.

However, in 1970, a landmark paper by A. J. Everett, L. A. Lowe, and S. Wilkinson from the Wellcome Research Laboratories completely overturned this long-held belief.[4][5] Their work, a prime example of rigorous chemical analysis, demonstrated that the accepted structure of (+)-tubocurarine was incorrect. It was, in fact, a mono-quaternary salt, containing one quaternary and one tertiary nitrogen atom.[4][5]

This groundbreaking discovery had a direct and profound implication for the identity of chondrocurine. Everett and his colleagues proved that (+)-chondrocurine is the tertiary base corresponding to (+)-tubocurarine .[4][5] In essence, chondrocurine is N-desmethyl-tubocurarine. The structural relationship is now understood as a simple methylation difference, a fact that had been obscured for decades by the incorrect di-quaternary model of tubocurarine.

cluster_Incorrect Incorrect Structures (Pre-1970) cluster_Correct Correct Structures (Everett et al., 1970) Incorrect_Tubocurarine d-Tubocurarine (Believed to be di-quaternary) Incorrect_Chondrocurine Chondrocurine (Structure uncertain) Incorrect_Tubocurarine->Incorrect_Chondrocurine Relationship Unclear Revision Structural Revision (Everett, Lowe & Wilkinson, 1970) Correct_Chondrocurine (+)-Chondrocurine (Tertiary Amine) Correct_Tubocurarine (+)-Tubocurarine (Mono-quaternary Amine) Correct_Chondrocurine->Correct_Tubocurarine N-methylation Discovery Initial Isolation (Wintersteiner & Dutcher, 1943) - d-Tubocurarine - Two tertiary alkaloids

Figure 1. Evolution of the structural understanding of tubocurarine and chondrocurine.

Experimental Methodologies: From Plant Bark to Pure Alkaloid

The isolation and characterization of chondrocurine and tubocurarine from Chondrodendron tomentosum relied on classical phytochemical techniques, refined over time. The general workflow involves extraction, separation, and purification.

General Isolation Protocol

The following is a generalized, step-by-step protocol for the extraction and separation of curare alkaloids, based on principles of alkaloid chemistry.

Step 1: Extraction

  • Maceration: The dried and ground bark of Chondrodendron tomentosum is macerated with an acidified aqueous solvent (e.g., water with tartaric acid). This protonates the tertiary amine of chondrocurine and other alkaloids, forming salts that are soluble in the aqueous medium. The quaternary tubocurarine is already in salt form.

  • Filtration: The mixture is filtered to remove solid plant material. The filtrate contains a crude mixture of alkaloid salts.

Step 2: Liquid-Liquid Extraction for Separation

  • Basification: The acidic aqueous extract is made alkaline by the addition of a base such as sodium carbonate or ammonia. This deprotonates the tertiary amine salts (like chondrocurine), converting them into their free base form. The quaternary tubocurarine remains as a charged salt in the aqueous phase.

  • Solvent Partitioning: The basified solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or ether. The free base of chondrocurine, being more lipophilic, partitions into the organic layer, while the highly polar, quaternary tubocurarine salt remains in the aqueous layer.

Step 3: Purification

  • Chondrocurine (Tertiary Fraction): The organic extracts containing chondrocurine are combined, dried, and the solvent is evaporated to yield a crude tertiary alkaloid fraction. This can be further purified by column chromatography over alumina or silica gel.[6]

  • Tubocurarine (Quaternary Fraction): The remaining aqueous layer containing tubocurarine can be further purified by techniques such as precipitation or ion-exchange chromatography to isolate the pure quaternary alkaloid.

start Dried Bark of Chondrodendron tomentosum maceration Maceration with Acidified Water start->maceration filtration Filtration maceration->filtration extract Aqueous Extract (Alkaloid Salts) filtration->extract basification Basification (e.g., with Na2CO3) extract->basification partitioning Liquid-Liquid Extraction (with Chloroform) basification->partitioning aqueous_phase Aqueous Phase: d-Tubocurarine (Quaternary) partitioning->aqueous_phase Remains in Water organic_phase Organic Phase: Chondrocurine (Tertiary Base) partitioning->organic_phase Moves to Organic Solvent purify_tubo Purification of d-Tubocurarine aqueous_phase->purify_tubo purify_chondro Purification of Chondrocurine (e.g., Column Chromatography) organic_phase->purify_chondro

Figure 2. Generalized workflow for the separation of chondrocurine and d-tubocurarine.

Bioassay for Potency: The Rabbit Head-Drop Method

In the mid-20th century, before the widespread availability of modern analytical instruments, the potency of curare preparations was standardized using bioassays. The most common of these was the "rabbit head-drop" method. This assay provided a reliable, albeit qualitative, measure of the muscle-relaxant activity of a given sample.

Protocol: Rabbit Head-Drop Assay

  • Animal Preparation: A rabbit is placed in a holder, allowing its head to move freely.

  • Infusion: The curare preparation (either a standard of known potency or the test sample) is slowly infused intravenously, typically into the marginal ear vein, at a constant rate.

  • Endpoint Determination: The infusion continues until the neck muscles of the rabbit relax to the point where it can no longer hold its head up. This is known as the "head-drop."

  • Quantification: The total amount of the preparation required to produce the head-drop is recorded.

  • Comparison: The amount of the test sample required to cause the head-drop is compared to the amount of the standard preparation needed to achieve the same endpoint. This allows for the calculation of the relative potency of the test sample.

This bioassay was crucial for standardizing early commercial preparations of curare, ensuring consistent and safe dosages for clinical use.

Pharmacological Profile: The Significance of a Single Methyl Group

The primary mechanism of action for curare alkaloids is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By blocking these receptors, they prevent acetylcholine from initiating muscle contraction, leading to flaccid paralysis.

The structural difference between chondrocurine (a tertiary amine) and d-tubocurarine (a quaternary amine) is critical to their pharmacological activity. At physiological pH, the tertiary amine of chondrocurine can be protonated, allowing it to bind to the nAChR. However, quaternary ammonium compounds generally exhibit higher potency as neuromuscular blockers. This is because the permanent positive charge on the quaternary nitrogen atom enhances the binding affinity to the anionic sites on the nicotinic receptor.

Wintersteiner and Dutcher's early observation that their isolated tertiary alkaloids could be converted into more potent quaternary bases aligns with this principle.[3] While specific comparative potency data between pure chondrocurine and d-tubocurarine is scarce in modern literature, the established structure-activity relationship for neuromuscular blocking agents suggests that d-tubocurarine is the more potent of the two.

CompoundChemical ClassKey Structural FeatureRelative Neuromuscular Blocking Potency
(+)-Chondrocurine Tertiary AmineSingle tertiary nitrogenLess potent
(+)-Tubocurarine Mono-quaternary AmineOne quaternary nitrogenMore potent

Conclusion: A Legacy of Discovery and Correction

The story of chondrocurine is inseparable from the broader history of curare and its most famous constituent, d-tubocurarine. Its initial isolation as an unnamed tertiary alkaloid by Wintersteiner and Dutcher was a footnote to the confirmation of d-tubocurarine's botanical origin. For decades, its true identity was masked by a fundamental misunderstanding of the chemical structure of tubocurarine itself.

The structural revision by Everett, Lowe, and Wilkinson in 1970 was a pivotal moment, not only correcting a long-standing error but also definitively establishing the relationship between these two key curare alkaloids. This narrative underscores the self-correcting nature of science and the importance of rigorous analytical chemistry in understanding the natural world. The journey from a mysterious arrow poison to the elucidation of complex molecular structures like chondrocurine has paved the way for the development of modern anesthetic practices and our understanding of neuromuscular transmission.

References

  • Wintersteiner, O., & Dutcher, J. D. (1943). Curare Alkaloids from Chondodendron Tomentosum. Science, 97(2525), 467–470. [Link]

  • Everett, A. J., Lowe, L. A., & Wilkinson, S. (1970). Revision of the structures of (+)-tubocurarine chloride and (+)-chondrocurine. Journal of the Chemical Society D: Chemical Communications, (16), 1020. [Link]

  • King, H. (1947). Curare alkaloids. Part VI. Alkaloids from Chondrodendron tomentosum R. and P. Journal of the Chemical Society (Resumed), 936-937. [Link]

  • Lee, C., & Lee, J. (2009). Structure, conformation, and action of neuromuscular blocking drugs. British Journal of Anaesthesia, 103(suppl_1), i71-i82. [Link]

  • Wikipedia contributors. (2023, November 28). Curare. In Wikipedia, The Free Encyclopedia. [Link]

  • Gaurav, A., et al. (2020). Chromatography Techniques for Isolation of Phytoconstituents from Medicinal Plants. IIP Series, 3(9), 23. [Link]

  • Bovet, D. (1959). The relationships between isosterism and competitive antagonism. Annals of the New York Academy of Sciences, 81(2), 268-287. [Link]

  • Pharmacy Concepts. (2021). Bioassay of D-tubocurarine. [Link]

  • Wikipedia contributors. (2023, December 12). Tubocurarine chloride. In Wikipedia, The Free Encyclopedia. [Link]

  • Toth, A. (2012). 400 Years in The Making: The Discovery of Curare and Its Role in Transforming Anesthesia. Scribd. [Link]

  • Farmacia Las Fuentes. (2017). Curare: de las flechas de los indios a los modernos quirófanos. [Link]

  • Marwick, C. (1995). The 'savage' arrow poison that civilized surgery. JAMA, 274(1), 13-15. [Link]

Sources

Exploratory

A Guide to the Stereochemical Nuances of Bisbenzylisoquinoline Alkaloids: Differentiating Chondrocurine and d-Tubocurarine

Abstract The bisbenzylisoquinoline alkaloids, exemplified by the historic curare components chondrocurine and d-tubocurarine, represent a fascinating class of natural products with potent pharmacological activity. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bisbenzylisoquinoline alkaloids, exemplified by the historic curare components chondrocurine and d-tubocurarine, represent a fascinating class of natural products with potent pharmacological activity. While sharing a common molecular backbone, their distinct biological effects are rooted in subtle yet critical structural differences. This technical guide provides an in-depth exploration of the stereochemical and functional group distinctions between chondrocurine and d-tubocurarine. We will dissect their molecular architecture, trace their divergent biosynthetic origins, outline robust analytical methodologies for their differentiation, and connect these structural variations to their profound impact on neuromuscular junction blockade. This document is intended for researchers in natural product chemistry, pharmacology, and drug development seeking a comprehensive understanding of the structure-activity relationships within this important alkaloid family.

Introduction: The Legacy of Curare Alkaloids

The study of chondrocurine and d-tubocurarine is inseparable from the history of curare, the arrow poison famously used by indigenous South American tribes.[1] The potent muscle-relaxant properties of curare fascinated scientists for centuries, culminating in the isolation of its active principles in the 1930s.[2] The primary active component, d-tubocurarine, was identified as a powerful non-depolarizing neuromuscular blocking agent.[3][4] It functions by acting as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate, preventing muscle contraction.[1][5] Chondrocurine is a closely related alkaloid found in the same plant sources. Understanding the precise structural differences between these two molecules is paramount, as it reveals the molecular basis for their differing potencies and pharmacological profiles, offering a classic case study in stereospecific drug action.

The Core Bisbenzylisoquinoline Scaffold

Both molecules are classified as bisbenzylisoquinoline alkaloids (BIAs), meaning their structure is a dimer of two benzylisoquinoline units.[4] These monomeric units are linked together by two diaryl ether bonds, creating a rigid, macrocyclic structure. This fundamental framework is the biosynthetic product of the oxidative coupling of two N-methylcoclaurine precursor molecules.[1] The variation among different BIAs arises from the stereochemistry of the monomers and the pattern of subsequent enzymatic modifications.

cluster_0 Benzylisoquinoline Unit 1 cluster_1 Benzylisoquinoline Unit 2 A Isoquinoline Core B Benzyl Group C Isoquinoline Core A->C D Benzyl Group B->D

Caption: General scaffold of a bisbenzylisoquinoline alkaloid.

The Primary Structural Differentiator: Stereochemistry

The most significant difference between chondrocurine and d-tubocurarine lies in their stereochemistry. Both molecules possess two chiral centers at the C-1 and C-1' positions. However, they are diastereomers, not enantiomers.

  • d-Tubocurarine: Possesses an (R) configuration at the C-1 position and an (S) configuration at the C-1' position. It is therefore the (1R, 1'S) diastereomer.

  • Chondrocurine: Possesses an (R) configuration at both the C-1 and C-1' positions. It is the (1R, 1'R) diastereomer.[6]

This inversion of configuration at a single chiral center (C-1') dramatically alters the three-dimensional shape of the macrocycle. This conformational change is critical, as the precise spatial arrangement of the nitrogen atoms and aromatic rings dictates the molecule's ability to fit into the binding pocket of the nicotinic acetylcholine receptor. An analog of tubocurine with an inverted configuration at the C-1 position, l-bebeerine, binds poorly to the receptor, highlighting the importance of correct stereoconfiguration for biological activity.[6]

A Second Key Distinction: Nitrogen Quaternization

A historically significant and functionally crucial difference is the nature of the nitrogen atoms within the isoquinoline rings.

  • d-Tubocurarine: Features one tertiary (3°) nitrogen and one quaternary (4°) ammonium nitrogen.[7] For many years, the structure was incorrectly thought to be bis-quaternary until it was definitively revised in 1970.[1] The permanent positive charge on the quaternary nitrogen is a key pharmacophore, mimicking the quaternary ammonium group of acetylcholine and enabling high-affinity binding to the anionic site of the nAChR.

  • Chondrocurine: Contains two tertiary (3°) nitrogen atoms. It lacks a quaternary center and the associated permanent positive charge.

This difference in nitrogen methylation state has profound pharmacological implications. While d-tubocurarine is a potent neuromuscular blocker itself, chondrocurine is essentially a biosynthetic precursor. It can be chemically N-methylated to produce C-toxiferine, a bis-quaternary and even more potent muscle relaxant.

Comparative Summary of Structural Features
FeatureChondrocurined-Tubocurarine
Molecular Formula C₃₆H₃₈N₂O₆C₃₇H₄₁N₂O₆⁺
Stereochemistry (1R, 1'R)(1R, 1'S)
Nitrogen Atom 1 Tertiary (3°)Tertiary (3°)
Nitrogen Atom 2 Tertiary (3°)Quaternary (4°)
Charge at Phys. pH Can be protonatedPermanent Cation

Biosynthetic Origins of Structural Divergence

The structural differences between these alkaloids are a direct result of their biosynthetic pathways. The core reaction involves the oxidative coupling of two N-methylcoclaurine (NMC) monomers, which exist as (R) and (S) enantiomers.[1]

  • Chondrocurine (1R, 1'R) is formed from the coupling of two (R)-NMC monomers.

  • d-Tubocurarine (1R, 1'S) is formed via the coupling of one (R)-NMC monomer with one (S)-NMC monomer.[1][8]

This coupling is catalyzed by specific cytochrome P450 enzymes.[8] The subsequent N-methylation that transforms one of the tertiary amines in the (R,S)-coupled product into the quaternary ammonium of d-tubocurarine is the final step in its biosynthesis.[1]

cluster_coupling Oxidative Coupling (CYP450) Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps SNMC (S)-N-Methylcoclaurine Dopamine->SNMC Norcoclaurine Synthase + Methyltransferases RNMC (R)-N-Methylcoclaurine Chondro Chondrocurine (1R, 1'R) RNMC->Chondro + (R)-NMC Tubo_pre (R,S)-Dimer Precursor RNMC->Tubo_pre + (S)-NMC SNMC->RNMC Epimerization (Proposed) Tubo d-Tubocurarine (1R, 1'S) Tubo_pre->Tubo N-methylation

Caption: Simplified biosynthetic pathway of chondrocurine and d-tubocurarine.

Analytical Methodologies for Differentiation

Distinguishing between these diastereomers requires a multi-faceted analytical approach. A combination of chromatography and spectroscopy provides the most definitive identification.

Experimental Protocol: Differentiation Workflow
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To separate the two compounds based on polarity.

    • Method: Employ a C18 reversed-phase column.[6]

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.09% trifluoroacetic acid) is effective.[6]

    • Rationale: The subtle differences in 3D structure and the presence of a quaternary vs. tertiary amine will lead to different retention times, allowing for their separation and quantification.

  • Mass Spectrometry (MS):

    • Objective: To confirm molecular weight and infer structural features.

    • Method: Couple the HPLC outflow to an Electrospray Ionization (ESI) source connected to a high-resolution mass spectrometer (e.g., Q-TOF).[9]

    • Expected Results:

      • Chondrocurine: Will show a protonated molecule [M+H]⁺ at m/z corresponding to C₃₆H₃₉N₂O₆⁺.

      • d-Tubocurarine: Will show a parent ion [M]⁺ at m/z corresponding to C₃₇H₄₁N₂O₆⁺, as it is already a cation. The molecular weight difference clearly distinguishes it from chondrocurine.

    • Rationale: ESI is a soft ionization technique suitable for these large molecules.[6] High-resolution MS provides accurate mass data to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide definitive structural and stereochemical information.

    • Method: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) spectra for the purified fractions from HPLC.

    • Rationale:

      • ¹H and ¹³C NMR: The chemical shifts of protons and carbons, particularly around the chiral centers (C-1, C-1') and the nitrogen atoms, will differ between the two diastereomers. The presence of an N-CH₃ group in chondrocurine vs. an N⁺-(CH₃)₂ group in d-tubocurarine will be clearly visible in both proton and carbon spectra.

      • NOESY: This 2D experiment reveals through-space correlations between protons. The pattern of NOE cross-peaks will be distinct for each diastereomer, reflecting their different 3D conformations and allowing for the unambiguous assignment of the relative stereochemistry.

  • X-ray Crystallography (Optional but Definitive):

    • Objective: To determine the absolute 3D structure.

    • Method: If a suitable single crystal can be grown, X-ray diffraction analysis can be performed.

    • Rationale: This technique provides the exact bond lengths, angles, and absolute configuration of the chiral centers, serving as the ultimate confirmation of the structure.[10]

Structure-Activity Relationship at the Neuromuscular Junction

The structural differences directly translate into a difference in pharmacological activity. d-Tubocurarine is a potent antagonist of the nAChR, while chondrocurine is significantly weaker.

The key to d-tubocurarine's activity is its ability to mimic acetylcholine. The distance between its quaternary nitrogen and the tertiary nitrogen (which is protonated at physiological pH) is thought to correspond to the distance between key binding subsites within the receptor. Its rigid, curved shape allows it to occupy the receptor's binding site, physically blocking acetylcholine from binding and initiating muscle depolarization.

cluster_NMJ Neuromuscular Junction Nerve Nerve Terminal Cleft Synaptic Cleft ACh Acetylcholine (ACh) Nerve->ACh Release Muscle Muscle Endplate Receptor nAChR ACh->Receptor Binds Receptor->Muscle Opens Channel -> Contraction Tubo d-Tubocurarine Tubo->Receptor Blocks Binding

Caption: Antagonistic action of d-tubocurarine at the nAChR.

Conclusion

  • Stereochemistry: Chondrocurine is the (1R, 1'R) diastereomer, while d-tubocurarine is the (1R, 1'S) diastereomer. This single inversion at the C-1' center fundamentally alters the molecule's three-dimensional conformation.

  • Nitrogen Methylation: Chondrocurine possesses two tertiary amines, whereas d-tubocurarine contains one tertiary and one pharmacologically critical quaternary ammonium center.

These differences, originating from the specific coupling of (R) and (S) N-methylcoclaurine precursors in their biosynthesis, underscore the remarkable specificity of enzyme catalysis and receptor-ligand interactions. The robust analytical workflow combining HPLC, MS, and NMR is essential for their unambiguous identification, providing a clear illustration of how subtle variations in molecular architecture can lead to vastly different pharmacological identities.

References

  • Daly, J. W., & Seamon, K. B. (1981). Dopamine receptors: structure-activity relationship of d-tubocurarine analogues. Journal of Pharmacy and Pharmacology, 33(12), 811-812.
  • Papineni, R. V., & Pedersen, S. E. (1997). Interaction of d-tubocurarine analogs with the Torpedo nicotinic acetylcholine receptor. Journal of Biological Chemistry, 272(49), 30746-30754.
  • Unwin, N. (2005). Refined structure of the nicotinic acetylcholine receptor at 4Å resolution. Journal of Molecular Biology, 346(4), 967-989.
  • ChemistryViews. (2021). A Molecule Story: d-Tubocurarine. ChemistryViews. Available from: [Link]

  • Michel, H., & Zundel, G. (1976). Structures of chondroitin sulfates. Analyses of the products formed from chondroitin sulfates A and C by the action of the chondroitinases C and AC from Flavobacterium heparinum. Biochimica et Biophysica Acta (BBA) - General Subjects, 451(2), 445-455.
  • Sobolevsky, A. I., & Yelshansky, M. V. (2005). Interaction of d-Tubocurarine with Potassium Channels: Molecular Modeling and Ligand Binding. Biophysical Journal, 89(3), 1773-1786.
  • Pharmacology Lectures. (2020). Non-depolarising Neuromuscular blockers || Mechanism, actions & side effects. YouTube. Available from: [Link]

  • Wikipedia contributors. (2023). Tubocurarine chloride. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6000, Tubocurarine. PubChem. Retrieved from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tubocurarine. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from: [Link]

  • Taylor & Francis. (n.d.). Tubocurarine chloride – Knowledge and References. Taylor & Francis Online. Retrieved from: [Link]

  • Potter, L. T. (1991). Identification of drugs competing with d-tubocurarine for an allosteric site on cardiac muscarinic receptors. Molecular Pharmacology, 40(3), 349-355.
  • Reynolds, C. D., & Palmer, R. A. (1976). X-ray structure of the curare alkaloid (+)-tubocurarine dibromide. Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry, 32(6), 1431-1439.
  • Drugs.com. (2025). Chondroitin Uses, Benefits & Dosage. Drugs.com. Retrieved from: [Link]

  • DeLoache, W. C., et al. (2021). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. Proceedings of the National Academy of Sciences, 118(51), e2118332118.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73425396, Chondrocurine sulfate tetrahydrate. PubChem. Retrieved from: [Link]

  • Nguyen, V. K., & Kou, K. G. M. (2021). The biology and total syntheses of bisbenzylisoquinoline alkaloids. Organic & Biomolecular Chemistry, 19(36), 7739-7751.
  • Global Substance Registration System. (n.d.). CHONDROCURINE SULFATE TETRAHYDRATE. gsrs.ncats.nih.gov. Retrieved from: [Link]

  • Volpi, N. (2019).
  • Calamia, V., et al. (2010). Pharmacoproteomic Study of Three Different Chondroitin Sulfate Compounds on Intracellular and Extracellular Human Chondrocyte Proteomes. Journal of Proteome Research, 9(4), 1769-1781.
  • Stanski, D. R., & Ham, J. (1979). Comparative pharmacokinetics of d-tubocurarine and metocurine in man. Anesthesiology, 51(3), 235-241.
  • Huang, C. Y., & Lumb, J. P. (2017). A Unified Strategy for the Synthesis of Bisbenzylisoquinoline Alkaloids via Aerobic Oxidative Coupling. eScholarship, University of California.
  • ResearchGate. (n.d.). (a) Structure of chondroitin sulfate chains (top); chemical structure... ResearchGate. Retrieved from: [Link]

  • Pieper, P., et al. (2020). Synthesis and Evaluation of (Bis)benzyltetrahydroisoquinoline Alkaloids as Antiparasitic Agents. ACS Infectious Diseases, 6(10), 2736-2747.
  • RxReasoner. (n.d.). Chondroitin sulfate Pharmacology. RxReasoner. Retrieved from: [Link]

  • Li, Y., et al. (2023). Visualization and identification of benzylisoquinoline alkaloids in various nelumbo nucifera tissues. Molecules, 28(10), 4216.
  • Sultani, S. Z., Anwar, M. A., & Alam, M. S. (2022). New bisbenzylisoquinoline alkaloid, isolation and structure elucidation from Cocculus pendulus. Natural Product Research, 37(10), 1645-1651.
  • Volpi, N. (2009). Condrosulf®: structural characterization, pharmacological activities and mechanism of action. Current Drug Targets, 10(7), 673-685.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24766, Chondroitin Sulfate. PubChem. Retrieved from: [Link]

  • DeLoache, W. C., et al. (2021). Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. PubMed. Retrieved from: [Link]

  • Chen, X., et al. (2018). Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. Molecules, 23(11), 2946.
  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. Plant and Cell Physiology, 54(5), 647-672.

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation and Purification of Chondrocurine from Chondrodendron tomentosum

Executive Summary This Application Note details the isolation of chondrocurine , a tertiary bisbenzylisoquinoline alkaloid, from the stems and bark of Chondrodendron tomentosum. While C.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the isolation of chondrocurine , a tertiary bisbenzylisoquinoline alkaloid, from the stems and bark of Chondrodendron tomentosum. While C. tomentosum is historically renowned for yielding the quaternary neuromuscular blocker d-tubocurarine, chondrocurine represents a distinct pharmacological class (tertiary amine) often obscured during standard "curare" extractions.

The Challenge: Chondrocurine is a structural isomer/diastereomer of curine and isochondrodendrine. It co-occurs with the highly water-soluble quaternary alkaloid tubocurarine. Standard acid-base extractions often fail to cleanly resolve the phenolic tertiary bases from the quaternary fraction without precise pH control.

The Solution: This protocol utilizes a pH-Dependent Differential Solubility Workflow (PDDS) . By exploiting the ionization difference between the quaternary ammonium centers of tubocurarine (permanently charged) and the tertiary amine centers of chondrocurine (pH-dependent charge), we achieve bulk separation prior to high-resolution chromatographic polishing.

Chemical Principle & Causality

To design a robust isolation system, we must understand the molecular behavior of the target analytes under varying conditions.

FeatureChondrocurine (Target)d-Tubocurarine (Contaminant)Isolation Implication
Nitrogen Status Tertiary Amine (

)
Mono-Quaternary Ammonium (

)
Key Separation Mechanism. Quaternary salts remain water-soluble at all pH levels. Tertiary amines become lipophilic (organic-soluble) at alkaline pH.
Phenolic -OH PresentPresentBoth compounds can form water-soluble phenoxides in strong alkali (pH > 12). Critical Control: Basification must be limited to pH 8–9 to precipitate the tertiary base without re-dissolving it as a phenoxide salt.
Solubility Soluble in Ether/CHCl

(Base form)
Insoluble in Ether/CHCl

Use Ether for selective extraction of the chondrocurine fraction.

Experimental Protocol

Phase 1: Biomass Preparation and Crude Extraction

Objective: Exhaustive extraction of total alkaloids while minimizing chlorophyll and wax co-extraction.

  • Maceration: Pulverize dried stems of Chondrodendron tomentosum to a fine powder (mesh size 40–60).

  • Percolation: Extract 1.0 kg of powder with Ethanol:Water (95:5 v/v) acidified with 1% tartaric acid.

    • Reasoning: Acidic ethanol ensures all alkaloids (tertiary and quaternary) are in their soluble salt forms. Tartaric acid is preferred over mineral acids for its compatibility with subsequent concentration steps.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <45°C to yield a dark, viscous syrup.

  • Defatting: Resuspend the syrup in 500 mL of 0.5 M HCl . Wash this acidic aqueous solution three times with Petroleum Ether (3 x 200 mL).

    • Self-Validating Step: The alkaloids (protonated/charged) remain in the aqueous acid phase. Fats, waxes, and chlorophyll migrate to the organic waste layer.

Phase 2: The "King-Wintersteiner" Fractionation (Modified)

Objective: Separation of the Tertiary Base Fraction (Chondrocurine) from the Quaternary Fraction (Tubocurarine).

Reference Grounding: This step adapts the classical methods of King (1935) and Wintersteiner & Dutcher (1943), optimizing for modern solvent safety.

  • pH Adjustment (The Critical Step):

    • Take the defatted acidic aqueous phase (approx. pH 1-2).

    • Slowly add Saturated Sodium Carbonate (Na

      
      CO
      
      
      
      )
      while monitoring pH.
    • Target: Stop exactly at pH 8.5 – 9.0 .

    • Mechanism:[1][2][3][4][5][6][7] At this pH, the tertiary amine groups of chondrocurine deprotonate, rendering the molecule uncharged and lipophilic. The quaternary tubocurarine remains permanently charged and water-soluble.

    • Warning: Do not use NaOH or exceed pH 10, or phenolic groups will ionize, redissolving the target into the water phase.

  • Liquid-Liquid Extraction:

    • Extract the basified aqueous solution with Diethyl Ether (4 x 250 mL).

    • Organic Phase (Ether): Contains Chondrocurine , Curine, Isochondrodendrine (Tertiary Bases).

    • Aqueous Phase: Contains d-Tubocurarine (Quaternary Bases). Retain for separate processing if desired.

  • Drying: Dry the combined ether extracts over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate to dryness. This yields the Crude Tertiary Alkaloid Fraction .
Phase 3: Purification via Preparative HPLC

Objective: Isolation of Chondrocurine from structural isomers (Curine).

While historical methods used fractional crystallization (often yielding mixed crystals), modern drug development requires chromatographic purity.

  • Instrument: Preparative HPLC (e.g., Agilent 1260 Infinity II Prep).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Triethylamine (TEA) (pH adjusted to 7.5 with H

      
      PO
      
      
      
      ).
    • Solvent B: Acetonitrile.

    • Reasoning: Basic pH suppresses protonation of the tertiary amines, improving peak shape and retention on C18.

  • Gradient: 20% B to 60% B over 40 minutes.

  • Detection: UV at 280 nm (characteristic of benzylisoquinoline).

  • Collection: Collect the peak corresponding to Chondrocurine (typically elutes after isochondrodendrine but before curine—verify with standard if available, or MS).

Phase 4: Crystallization (Optional Final Polish)

To achieve pharmaceutical-grade solids:

  • Dissolve the HPLC fraction residue in minimal hot Methanol .

  • Add Acetone dropwise until turbidity is just observed.

  • Cool to 4°C for 24 hours. Chondrocurine crystallizes as white needles.

Visualization: Extraction Workflow

ChondrocurineIsolation Biomass Dried C. tomentosum Stems Extract Ethanolic Extract (Acidified) Biomass->Extract Percolation Defatting Acid/Base Partitioning (0.5M HCl Wash) Extract->Defatting Evap & Redissolve Waste Petroleum Ether Waste (Fats/Waxes) Defatting->Waste Lipophilic Impurities AcidPhase Acidic Aqueous Phase (Total Alkaloids) Defatting->AcidPhase Clean Aqueous Basify pH Adjustment to 8.5-9.0 (Na2CO3) AcidPhase->Basify Critical Control Point Partition Ether Extraction Basify->Partition AqPhase Aqueous Phase (Quaternary: Tubocurarine) Partition->AqPhase Water Soluble OrgPhase Ether Phase (Tertiary: Chondrocurine) Partition->OrgPhase Ether Soluble HPLC Prep HPLC (C18) Gradient ACN/H2O OrgPhase->HPLC Purification Final Pure Chondrocurine (Crystalline) HPLC->Final Crystallization

Caption: Figure 1. PDDS workflow separating tertiary (Chondrocurine) and quaternary (Tubocurarine) alkaloids.

Quantitative Data Summary

Table 1: Physicochemical Properties for Identification

PropertyValueNotes
Formula C

H

N

O

Bisbenzylisoquinoline structure
Molecular Weight ~594.7 g/mol
Melting Point 232–234 °CFrom Methanol/Acetone
Optical Rotation

to

In 0.1 N HCl
Solubility Ether (++), Chloroform (+++), Water (-)Insoluble in water as free base
UV Max 282 nmTypical phenolic isoquinoline

Table 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Emulsion formation during extraction Saponification of plant fatsAdd brine (NaCl) to increase ionic strength; centrifuge.
Low yield in Ether phase pH too low (< 8.0)Re-adjust aqueous phase to pH 9.0 using Na

CO

.
Low yield in Ether phase pH too high (> 11.0)Phenolic groups ionized. Acidify to pH 2, then carefully re-basify to pH 9.
Co-elution in HPLC Isomers (Curine) presentDecrease gradient slope (e.g., 0.5% B/min) or switch to Phenyl-Hexyl column.

References

  • Wintersteiner, O., & Dutcher, J. D. (1943). Curare Alkaloids from Chondodendron tomentosum.[8][9] Science, 97(2525), 467–470.

  • King, H. (1935). Curare Alkaloids.[6][10] Part I. Tubocurarine. Journal of the Chemical Society (Resumed), 1381–1389.

  • Dutcher, J. D. (1946). Curare Alkaloids: Chondodendron tomentosum.[8][10] Journal of the American Chemical Society, 68(3), 419–424.

  • PubChem. (n.d.). Tubocurarine Chloride Compound Summary. National Library of Medicine.

Sources

Application

In Vitro Assays for Measuring Chondrocurine Neuromuscular Blocking Activity

An Application Note and Protocol Guide for Researchers Introduction: The Neuromuscular Junction as a Therapeutic Target The neuromuscular junction (NMJ) is a specialized chemical synapse responsible for converting electr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Neuromuscular Junction as a Therapeutic Target

The neuromuscular junction (NMJ) is a specialized chemical synapse responsible for converting electrical signals from motor neurons into mechanical muscle contraction.[1][2][3] This intricate process is fundamental to all voluntary movement. The key event in neuromuscular transmission is the release of the neurotransmitter acetylcholine (ACh) from the motor neuron terminal.[2][4] ACh diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) concentrated on the muscle fiber's surface, known as the motor end-plate.[5] The binding of ACh opens these ion channels, leading to an influx of sodium ions, depolarization of the muscle membrane, and the initiation of a cascade that results in muscle contraction.[2][5]

Neuromuscular blocking agents (NMBAs) are compounds that interfere with this process. They are broadly classified into two groups: depolarizing agents (like succinylcholine) and non-depolarizing agents. Chondrocurine, a derivative of d-tubocurarine, is a classic example of a non-depolarizing NMBA.[6] These agents act as competitive antagonists at the nAChR.[7] They bind to the same site as acetylcholine but do not activate the receptor, thereby preventing ACh from binding and initiating muscle depolarization. This results in muscle relaxation or paralysis.

The precise characterization of an NMBA's potency, selectivity, and mechanism of action is critical for its development as a therapeutic agent (e.g., a muscle relaxant in anesthesia) or for assessing its toxicological profile. In vitro assays provide a powerful, controlled, and ethical framework for these investigations, offering a spectrum of complexity from molecular interactions to integrated tissue function.

Principle of Competitive Antagonism at the nAChR

The mechanism of action of chondrocurine is rooted in its ability to physically occupy the acetylcholine binding sites on the muscle-type nAChR without causing the channel to open. This competitive inhibition is a reversible, concentration-dependent process. At low concentrations of chondrocurine, sufficient ACh can still bind to available receptors to elicit a response. As the concentration of chondrocurine increases, it outcompetes ACh for the binding sites, leading to a diminished or completely blocked muscle response.

NMJ_Blockade cluster_0 Normal Neuromuscular Transmission cluster_1 Blockade by Chondrocurine MN_Normal Motor Neuron Terminal ACh_Normal Acetylcholine (ACh) MN_Normal->ACh_Normal Releases nAChR_Normal nAChR (Open) ACh_Normal->nAChR_Normal Binds & Activates Muscle_Normal Muscle Fiber (Depolarization & Contraction) nAChR_Normal->Muscle_Normal Na+ Influx MN_Blocked Motor Neuron Terminal ACh_Blocked ACh MN_Blocked->ACh_Blocked Releases nAChR_Blocked nAChR (Blocked) ACh_Blocked->nAChR_Blocked Binding Prevented Chondrocurine Chondrocurine Chondrocurine->nAChR_Blocked Binds & Blocks Muscle_Blocked Muscle Fiber (No Depolarization) nAChR_Blocked->Muscle_Blocked No Na+ Influx Functional_Assay_Workflow Start 1. Plate nAChR-expressing HEK293 or TE671 cells Step2 2. Load cells with membrane potential dye Start->Step2 Step3 3. Pre-incubate with Chondrocurine dilutions Step2->Step3 Step4 4. Add nAChR Agonist (e.g., Acetylcholine) Step3->Step4 Step5 5. Measure Fluorescence (Plate Reader / FLIPR) Step4->Step5 End 6. Calculate IC50 Step5->End

Fig. 2: Workflow for a Cell-Based Functional nAChR Antagonist Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human adult muscle nAChR (subunits α1, β1, δ, ε) or TE671 cells.

    • Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions (e.g., from Molecular Devices FLIPR Membrane Potential Assay Kit).

    • Aspirate the culture medium from the cell plate and add the dye solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.

  • Compound Addition and Incubation:

    • During dye loading, prepare a serial dilution of chondrocurine in the assay buffer provided with the kit. Also prepare a vehicle control and a positive control (a known antagonist like d-tubocurarine).

    • Using a fluorescent plate reader with liquid handling capabilities (e.g., a FLIPR Tetra® system), add the chondrocurine dilutions to the cell plate.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Reading:

    • Prepare an agonist solution (e.g., acetylcholine or a stable analog like carbachol) at a concentration that elicits a robust response (typically the EC80).

    • The instrument will take a baseline fluorescence reading for several seconds.

    • It will then automatically add the agonist solution to all wells simultaneously.

    • Immediately following agonist addition, the instrument will record the change in fluorescence intensity over time (typically 1-2 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data: Set the response in the vehicle control wells (agonist only) as 100% and the response in wells with no agonist or a maximally effective concentration of a known antagonist as 0%.

    • Plot the normalized response (%) against the log concentration of chondrocurine.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 .

Protocol 3: Ex Vivo Phrenic Nerve-Hemi-Diaphragm Preparation

Rationale: This is a classic organ bath experiment that provides the most physiologically relevant in vitro data. It uses an intact nerve-muscle unit, preserving the entire machinery of neuromuscular transmission: nerve action potential propagation, neurotransmitter release, diffusion, receptor binding, and muscle contraction. [8]It is considered a gold-standard assay for confirming the neuromuscular blocking activity of a compound.

Step-by-Step Methodology:

  • Tissue Dissection and Preparation:

    • Humanely euthanize a small rodent (e.g., rat or mouse) according to approved animal care protocols.

    • Carefully dissect the phrenic nerve and a section of the hemi-diaphragm muscle to which it is attached. This is a delicate procedure requiring practice to avoid damaging the nerve.

    • Immediately place the preparation in a petri dish filled with cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).

  • Mounting the Preparation:

    • Transfer the tissue to a temperature-controlled organ bath (37°C) containing the physiological salt solution, continuously bubbled with carbogen (95% O₂, 5% CO₂).

    • Secure the rib-side of the diaphragm to a fixed hook at the bottom of the bath.

    • Tie a silk suture to the central tendon of the diaphragm and connect it to an isometric force transducer to measure muscle tension.

    • Place the phrenic nerve across a bipolar platinum stimulating electrode.

    • Apply a small amount of initial tension (preload) to the muscle (e.g., 1 gram) and allow the preparation to equilibrate for 30-60 minutes, washing with fresh solution every 15 minutes.

  • Stimulation and Recording:

    • Set the stimulator to deliver supramaximal, single pulses (e.g., 0.2 ms duration) at a low frequency (e.g., 0.1 Hz). "Supramaximal" means a voltage about 25% higher than that required to elicit a maximal muscle twitch, ensuring all nerve fibers are recruited. [9] * Record the baseline twitch tension using a data acquisition system until a stable response is achieved.

  • Compound Administration:

    • Prepare a stock solution of chondrocurine in the physiological salt solution.

    • Add the compound to the organ bath in a cumulative fashion. Start with a low concentration, allow the response to stabilize (typically 5-10 minutes), and then add the next, higher concentration directly to the bath.

    • Continue this process until the twitch response is maximally inhibited.

  • Data Analysis:

    • Measure the amplitude of the muscle twitch at the end of each concentration incubation.

    • Express the twitch height at each concentration as a percentage of the initial baseline twitch height.

    • Plot the % baseline response against the log concentration of chondrocurine.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 or EC50 for twitch inhibition.

References

  • Santacruz, A., & Vadalà, G. (2023). Building neuromuscular junctions in vitro. ResearchGate. [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]

  • Guo, X., et al. (2020). In vitro models of neuromuscular junctions and their potential for novel drug discovery and development. Expert Opinion on Drug Discovery. [Link]

  • Kotfis, K., et al. (2024). Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review. Journal of Clinical Medicine. [Link]

  • ARUP Laboratories. (n.d.). Acetylcholine Receptor Binding Antibody. ARUP Laboratories Test Directory. [Link]

  • Green, W. N., & Claudio, T. (1994). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Neuron. [Link]

  • Gautier, R., et al. (2020). Building neuromuscular junctions in vitro. Development. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. [Link]

  • Puttfarcken, P., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS Discovery. [Link]

  • Giraud, M., et al. (1993). [Value of TE671 cells in the detection of anti-acetylcholine receptor antibodies]. Pathologie Biologie. [Link]

  • Ghannam, M., & Tadi, P. (2023). Physiology, Neuromuscular Junction. StatPearls. [Link]

  • 2-Minute Neuroscience. (2016). 2-Minute Neuroscience: Neuromuscular Junction. YouTube. [Link]

  • Jalal, S., & Crompton, M. (2019). Toward Building the Neuromuscular Junction: In Vitro Models to Study Synaptogenesis and Neurodegeneration. ACS Omega. [Link]

  • Nagy, J., & Bistrovics, A. (2017). Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents. ResearchGate. [Link]

  • Wikipedia. (n.d.). Neuromuscular junction. [Link]

  • Serrano-Mollar, A., et al. (2023). Detection of autoantibodies against the acetylcholine receptor, evaluation of commercially available methodologies: fixed Cell-Based Assay, Radioimmunoprecipitation Assay and Enzyme-Linked Immunosorbent Assay. medRxiv. [Link]

  • Khairudin, N. S., et al. (2022). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. [Link]

  • Desaphy, J. F., et al. (2017). Measuring Neuromuscular Junction Functionality. Journal of Visualized Experiments. [Link]

  • Nickson, C. (2019). Neuromuscular Monitoring - Part One. Life in the Fastlane. [Link]

  • Giraud, M., et al. (2017). TE671 Cell-based ELISA for Anti-Acetylcholine Receptor Antibody Determination in Myasthenia Gravis. ResearchGate. [Link]

  • Alila Medical Media. (2020). Neuromuscular Junction, Animation. YouTube. [Link]

  • Malysz, J., et al. (2009). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of chondrocurine from crude curare mixtures

Introduction: The Separation Challenge Welcome to the technical support portal for bisbenzylisoquinoline alkaloid purification. This guide addresses the specific challenge of isolating chondrocurine from crude curare mix...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Separation Challenge

Welcome to the technical support portal for bisbenzylisoquinoline alkaloid purification. This guide addresses the specific challenge of isolating chondrocurine from crude curare mixtures (specifically Chondrodendron tomentosum).

The Core Problem: Commercial "tubocurarine" and crude curare extracts are complex mixtures of structural isomers. The primary difficulty lies in separating chondrocurine (a bis-tertiary base) from d-tubocurarine (a mono-quaternary, mono-tertiary salt). Their structural similarity causes co-elution in standard chromatography, while their differing ionization states offer the key to robust separation.

Module 1: Pre-Fractionation (The "pH Switch" Method)

Context: Users often attempt to load crude extracts directly onto C18 columns, resulting in irreversible binding or poor resolution. You must perform a liquid-liquid extraction (LLE) based on ionization states first.

The Science (Causality)
  • d-Tubocurarine: Contains one permanent quaternary ammonium center (

    
    ). It remains water-soluble (hydrophilic) regardless of pH.
    
  • Chondrocurine: Contains two tertiary amine centers. At acidic pH, it is protonated (

    
    ) and water-soluble. At alkaline pH (
    
    
    
    ), it deprotonates to a free base and becomes lipophilic (soluble in organic solvents).
Troubleshooting Workflow: Liquid-Liquid Extraction

Q: My organic fraction yield is near zero. Where is the chondrocurine? A: You likely failed to reach the pKa threshold of the tertiary amines. Follow this specific protocol:

  • Acidification: Dissolve crude curare in 1%

    
    . (Both alkaloids are now in the aqueous phase).
    
  • Wash: Wash with diethyl ether to remove non-alkaloidal fats/waxes. Discard ether.

  • The Switch (Critical Step): Slowly add

    
     or 
    
    
    
    until the aqueous phase reaches pH 10 .
    • Mechanism:[1][2][3] Chondrocurine loses its protons. Tubocurarine remains charged.

  • Extraction: Extract the aqueous phase with Chloroform (

    
    )  or Diethyl Ether  (
    
    
    
    volumes).
  • Separation:

    • Organic Layer: Contains Chondrocurine (and other tertiary bases like isochondrodendrine).

    • Aqueous Layer: Contains d-Tubocurarine (quaternary salts).

Visualizing the Logic (DOT Diagram)

ExtractionLogic Start Crude Curare Extract AcidStep Dissolve in 1% H2SO4 (pH < 2) Start->AcidStep WashStep Wash with Ether AcidStep->WashStep Remove Lipids BaseStep Adjust to pH 10 (Na2CO3) WashStep->BaseStep Aqueous Phase ExtractStep Extract with Chloroform BaseStep->ExtractStep OrgLayer Organic Phase (Tertiary Bases) ExtractStep->OrgLayer Lipophilic AqLayer Aqueous Phase (Quaternary Salts) ExtractStep->AqLayer Hydrophilic Target Chondrocurine (Target) OrgLayer->Target Waste d-Tubocurarine (Discard/Save) AqLayer->Waste

Caption: Figure 1.[4] The pH-dependent fractionation logic separating tertiary bases (Chondrocurine) from quaternary salts (Tubocurarine).

Module 2: Chromatographic Purification (HPLC)

Context: After Module 1, you have a mixture of tertiary bases (Chondrocurine, Isochondrodendrine, Curine). You must now separate these structural isomers.

The Science (Causality)

Bisbenzylisoquinoline alkaloids are prone to severe peak tailing on silica-based C18 columns due to interaction with residual silanol groups. You must use an "amine blocker" or operate at high pH (if the column permits) to suppress ionization.

Standard Protocol: RP-HPLC[5][6]
ParameterSpecificationReason
Column C18 (End-capped), 5µm, 250 x 4.6mmHigh surface area for isomer resolution.
Mobile Phase A 10mM Ammonium Acetate (pH 9.5)High pH keeps tertiary amines deprotonated (sharper peaks).
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 20% B to 60% B over 30 minSlow gradient required for isomer separation.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 280 nmAromatic ring absorption maximum.
Troubleshooting Guide: HPLC Issues

Q: I see a "shoulder" on my Chondrocurine peak. What is it? A: This is likely Isochondrodendrine .

  • Diagnosis: These isomers differ only in methylation patterns and stereochemistry.

  • Fix: Lower the flow rate to 0.8 mL/min and decrease the gradient slope (e.g., 20% to 40% B over 40 min). Alternatively, switch to a Phenyl-Hexyl column which leverages

    
     interactions, often superior for aromatic alkaloid separation than C18.
    

Q: Peaks are tailing excessively. A: Residual silanol interaction.

  • Immediate Fix: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, "blocking" them from the alkaloid.

Module 3: Validation & Quality Control

Context: You have an isolated peak. Is it actually Chondrocurine, or did you isolate Curine?

Differentiation Data Table

Comparisons based on historical data (King, 1935) and modern spectral analysis.

PropertyChondrocurined-TubocurarineCurine
Nitrogen Status Bis-tertiaryMono-quaternaryBis-tertiary
Solubility (pH 10) Organic SolubleWater SolubleOrganic Soluble
Millon's Test Positive (Red)Positive (Red)Negative/Weak
Nitrate Salt Insoluble in water*SolubleSoluble

*Note: The nitrate crystallization method (King, 1935) is the classical confirmation step. Chondrocurine nitrate crystallizes readily from aqueous solutions, unlike its isomers.

Validation Workflow (DOT Diagram)

ValidationFlow Sample Isolated Fraction Test1 MS Analysis (m/z) Sample->Test1 Test2 Nitrate Test (Crystallization) Sample->Test2 Test3 NMR (Proton) Sample->Test3 Result1 Confirm MW Test1->Result1 Result2 Confirm Isomer (Insolubility) Test2->Result2 Result3 Confirm Methylation (OMe signals) Test3->Result3

Caption: Figure 2. Multi-modal validation strategy to distinguish Chondrocurine from structural isomers.

References

  • King, H. (1935).[5][6] Curare alkaloids.[3][7][5][6][8] Part I. Tubocurarine. Journal of the Chemical Society (Resumed), 1381-1389. Link

  • King, H. (1948). Curare alkaloids.[3][7][5][6][8] Part VII. Constitution of chondrocurine. Journal of the Chemical Society (Resumed), 1945-1949. Link

  • Dutcher, J. D. (1946). Curare Alkaloids: Chondrocurine and Tubocurarine. Journal of the American Chemical Society, 68(3), 419–424. Link

  • Zhang, X., et al. (2014). HPLC Separation of Isoquinoline Alkaloids. Journal of Separation Science. (General reference for C18/TEA methods). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Pharmacokinetics of Chondrocurine and its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Characterizing Chondrocurine and its Isomers Chondrocurine is a bisbenzylisoquinoline (BBIQ) alkaloid historically associated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing Chondrocurine and its Isomers

Chondrocurine is a bisbenzylisoquinoline (BBIQ) alkaloid historically associated with curare, a plant-derived paralytic agent.[1][2] It exists as one of several isomers, including bebeerine and isochondrodendrine, all sharing the same chemical formula but differing in their stereochemistry. These compounds belong to a large and structurally diverse family of natural products with a wide range of pharmacological activities.[3] Despite their long history, detailed pharmacokinetic data for chondrocurine and its specific isomers are notably scarce in contemporary scientific literature. This guide, therefore, aims to provide a comparative overview of their likely pharmacokinetic profiles by drawing parallels with more extensively studied BBIQ alkaloids such as tubocurarine, tetrandrine, and berberine. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for evaluating their therapeutic potential and safety profiles.

This guide will delve into the expected pharmacokinetic characteristics of chondrocurine and its isomers, supported by experimental data from related compounds. We will explore the underlying reasons for their anticipated low oral bioavailability and discuss the metabolic pathways they are likely to undergo. Furthermore, we will provide detailed experimental protocols for the bioanalysis of these types of alkaloids, offering a practical framework for researchers in this field.

Comparative Pharmacokinetic Profiles: An Inferential Analysis

Given the limited direct data, this section provides a comparative analysis of the expected pharmacokinetic properties of chondrocurine and its isomers based on the known characteristics of other BBIQ alkaloids.

Absorption: The Oral Bioavailability Hurdle

A consistent theme among BBIQ alkaloids is their poor oral absorption.[4] This is exemplified by berberine, which has a very low absolute bioavailability of less than 1%.[5][6] For instance, in rats, the oral bioavailability of berberine was found to be 0.37 ± 0.11%.[5][6] Similarly, oral administration of 100 mg/kg of berberine in rats resulted in an absolute bioavailability of only 0.68%.[4]

The primary reason for this low oral bioavailability is believed to be the activity of the efflux transporter P-glycoprotein (P-gp).[7] P-gp is highly expressed in the intestinal epithelium and actively pumps a wide range of xenobiotics, including many BBIQ alkaloids, back into the intestinal lumen, thereby limiting their absorption into the systemic circulation.[7][8] Several BBIQ alkaloids, such as tetrandrine, have been identified as P-gp substrates.[7] It is highly probable that chondrocurine and its isomers are also substrates for P-gp, leading to similarly low oral bioavailability.

The physicochemical properties of these large, complex molecules also contribute to their poor absorption. Their relatively high molecular weight and complex structures can hinder passive diffusion across the intestinal membrane.

Logical Relationship: Factors Contributing to Low Oral Bioavailability of BBIQ Alkaloids

cluster_absorption Factors Limiting Oral Absorption P-gp_Efflux P-glycoprotein (P-gp) Efflux Low_Bioavailability Low Oral Bioavailability P-gp_Efflux->Low_Bioavailability High_MW High Molecular Weight High_MW->Low_Bioavailability Complex_Structure Complex Molecular Structure Complex_Structure->Low_Bioavailability Start Start: BBIQ Alkaloid Incubation Incubation with Liver Microsomes (+ NADPH-generating system) Start->Incubation Quenching Quench Reaction (e.g., with acetonitrile) Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LCMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Metabolite_ID Metabolite Identification (based on mass shift and fragmentation) LCMS_Analysis->Metabolite_ID End End: Metabolic Profile Metabolite_ID->End

Caption: A typical workflow for studying the in vitro metabolism of BBIQ alkaloids.

Excretion: The Final Clearance

The primary route of excretion for BBIQ alkaloids and their metabolites is expected to be through both renal and fecal pathways. For berberine, fecal excretion is a significant route, with a portion of the parent drug and its metabolites being eliminated in the feces. [5]The total recovery of berberine and its nine metabolites from urine, bile, and feces in rats was 41.2%. [5][6]Unchanged tubocurarine is primarily excreted in the urine. [9] The relatively polar metabolites are more readily excreted by the kidneys, while the parent compounds, being more lipophilic, may undergo enterohepatic recirculation, which can prolong their presence in the body.

Comparative Pharmacokinetic Parameters of Selected BBIQ Alkaloids

The following table summarizes key pharmacokinetic parameters for several BBIQ alkaloids, which can serve as a reference for predicting the behavior of chondrocurine and its isomers. It is important to note that these values can vary significantly depending on the animal species and the experimental conditions.

Alkaloid Species Dose & Route Cmax Tmax Bioavailability (%) Half-life (t½) Reference
Berberine Rat100 mg/kg, oral9.48 ng/mL-0.68-[4]
Berberine Rat48.2 mg/kg, oral--0.37-[5][6]
Demethyleneberberine Mouse40 mg/kg, oral-0.08 h4.47-[10]
Tetrandrine Rat--6-36 hModerate2.57 h[11][12]
Tubocurarine Human----2 hours[9]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols for Pharmacokinetic Studies of BBIQ Alkaloids

To facilitate further research, this section provides a detailed, step-by-step methodology for a typical pharmacokinetic study of a BBIQ alkaloid in a preclinical model, such as the rat.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a BBIQ alkaloid after oral and intravenous administration.

Materials:

  • Test BBIQ alkaloid (e.g., chondrocurine, bebeerine, or isochondrodendrine)

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline)

  • Cannulation supplies (for jugular vein cannulation)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Methodology:

  • Animal Preparation:

    • Acclimatize rats for at least one week before the experiment.

    • Fast the rats overnight (with free access to water) before dosing.

    • For the intravenous group, cannulate the jugular vein for blood sampling.

  • Drug Administration:

    • Oral Group: Administer the test alkaloid at a predetermined dose (e.g., 50 mg/kg) by oral gavage.

    • Intravenous Group: Administer the test alkaloid at a lower dose (e.g., 5 mg/kg) as a bolus injection through the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula (IV group) or tail vein (oral group) at predefined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Immediately transfer the blood into tubes containing anticoagulant and mix gently.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to clean tubes.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test alkaloid in plasma (see Protocol 2 for a general approach).

    • Prepare calibration standards and quality control samples by spiking known concentrations of the alkaloid into blank rat plasma.

    • Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

    • Calculate the absolute oral bioavailability by comparing the dose-normalized AUC from the oral and intravenous groups.

Protocol 2: General Bioanalytical Method for BBIQ Alkaloids using LC-MS/MS

Objective: To develop a robust and sensitive method for the quantification of a BBIQ alkaloid in plasma.

Instrumentation and Reagents:

  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile with 0.1% formic acid.

  • Internal standard (IS): A structurally similar compound not present in the sample.

  • Acetonitrile for protein precipitation.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: A gradient elution of mobile phase A and B. A typical gradient might start with a high percentage of A, ramping up to a high percentage of B to elute the analyte, and then re-equilibrating to the initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor-to-product ion transitions and collision energies for both the analyte and the internal standard by infusing standard solutions into the mass spectrometer.

  • Method Validation:

    • Validate the method according to regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. [13]

Conclusion: Charting a Path for Future Research

The comparative analysis presented in this guide, based on the pharmacokinetic properties of related bisbenzylisoquinoline alkaloids, provides a foundational understanding of what can be expected for chondrocurine and its isomers. The consistent findings of low oral bioavailability, extensive tissue distribution, and hepatic metabolism across this class of compounds strongly suggest a similar profile for chondrocurine.

However, it is crucial to underscore that these are inferred properties. To definitively characterize the pharmacokinetics of chondrocurine and its isomers, dedicated in vivo and in vitro studies are essential. The experimental protocols outlined in this guide offer a robust starting point for such investigations. By elucidating the specific ADME properties of these compounds, the scientific community can better assess their therapeutic potential and advance their development from historical curiosities to modern therapeutic agents.

References

  • Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers in Pharmacology. 2021. Available from: [Link]

  • Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. Frontiers in Pharmacology. 2021. Available from: [Link]

  • Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. PMC. 2021. Available from: [Link]

  • Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice. Molecules. 2020. Available from: [Link]

  • Separation of Isochondrodendrine on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • The pharmacokinetic parameters of berberine in animals and humans. ResearchGate. 2022. Available from: [Link]

  • Bisbenzylisoquinoline alkaloids and P-glycoprotein function: A structure activity relationship study. PubMed. 2020. Available from: [Link]

  • Pharmacokinetics and bioavailability of pentaerithrityl tetranitrate and two of its metabolites. Arzneimittelforschung. 1996. Available from: [Link]

  • A Validated Liquid Chromatographic Method for Berberine Analysis in Tissue and Application. PMC. 2020. Available from: [Link]

  • CURARE ALKALOIDS FROM CHONDODENDRON TOMENTOSUM. PubMed. 1943. Available from: [Link]

  • Pharmacokinetic and Toxicological Characterization of Tetrandrine Using in silico ADMET Modelling. International Journal of Research and Review. 2023. Available from: [Link]

  • Pharmacokinetics and pharmacodynamics of d-tubocurarine and metocurine in the elderly. Anesthesiology. 1983. Available from: [Link]

  • Pharmacokinetics: Absorption, Distribution, Metabolism & Excretion. YouTube. 2022. Available from: [Link]

  • Progress on structural modification of Tetrandrine with wide range of pharmacological activities. PMC. 2022. Available from: [Link]

  • The absorption, distribution, metabolism and excretion of procyanidins. PubMed. 2016. Available from: [Link]

  • Reversal of P-glycoprotein-dependent resistance to vinblastine by newly synthesized bisbenzylisoquinoline alkaloids in mouse leukemia P388 cells. PubMed. 2005. Available from: [Link]

  • An LC-ESI-MS/MS method for determination of ondansetron in low-volume plasma and cerebrospinal fluid: method development, validation, and clinical application. PMC. 2022. Available from: [Link]

  • Quantitative pulmonary pharmacokinetics of tetrandrine for SARS-CoV-2 repurposing: a physiologically based pharmacokinetic modeling approach. Frontiers in Pharmacology. 2024. Available from: [Link]

  • Simultaneous modeling of pharmacokinetics and pharmacodynamics: application to d-tubocurarine. Journal of Pharmacokinetics and Biopharmaceutics. 1980. Available from: [Link]

  • The novel bis-benzylisoquinoline PY35 reverses P-glycoprotein-mediated multidrug resistance. SciSpace. 2014. Available from: [Link]

  • Pharmacokinetics: The Absorption, Distribution, and Excretion of Drugs. Lippincott Williams & Wilkins. 2012. Available from: [Link]

  • Determination of berberine in human plasma by liquid chromatography-electrospray ionization-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 2007. Available from: [Link]

  • In-vitro metabolism of isotetrandrine, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry. Journal of Pharmacy and Pharmacology. 2004. Available from: [Link]

  • THE ALKALOIDS OF CURARE. ResearchGate. 1955. Available from: [Link]

  • In-vitro metabolism of isotetrandrine, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry. Journal of Pharmacy and Pharmacology. 2004. Available from: [Link]

  • Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy. PMC. 2014. Available from: [Link]

  • Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. Longdom Publishing. 2024. Available from: [Link]

  • Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. PMC. 2015. Available from: [Link]

  • A Sensitive and Rapid LC-MS/MS Method for Determination of Berberine in Human Plasma. Journal of Analytical Methods in Chemistry. 2019. Available from: [Link]

  • tandem mass spectrometry. University of Lausanne. 2023. Available from: [Link]

  • Determination of berberine in human serum by liquid chromatography–electrospray ionization–mass spectrometry. ResearchGate. 2007. Available from: [Link]

  • Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. PMC. 2018. Available from: [Link]

  • Curare (d-Tubocurarine). University of Plymouth Research Portal. 2023. Available from: [Link]

  • Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels. MDPI. 2023. Available from: [Link]

  • Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage. Journal of Pharmaceutical and Biomedical Analysis. 2025. Available from: [Link]

  • Absorption, Distribution, Metabolism and Excretion of Drug. Pharmaguideline. Available from: [Link]

  • Understanding the Plasma Concentration-Time Curve & AUC Explained. YouTube. 2021. Available from: [Link]

  • Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation. MDPI. 2022. Available from: [Link]

  • Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. MDPI. 2024. Available from: [Link]

  • Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant Physiology. 2009. Available from: [Link]

  • Curare. EBSCO. 2022. Available from: [Link]

  • tubocurarine. Drug Central. Available from: [Link]

  • Effects of (+)-tubocurarine on [3H]acetylcholine release from the rat phrenic nerve at different stimulation frequencies and train lengths. British Journal of Pharmacology. 1988. Available from: [Link]

  • curare botany, chemistry, and pharmacology. (*). Acta Amazonica. 1985. Available from: [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules. 2024. Available from: [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chondrocurine
Reactant of Route 2
Chondrocurine
© Copyright 2026 BenchChem. All Rights Reserved.